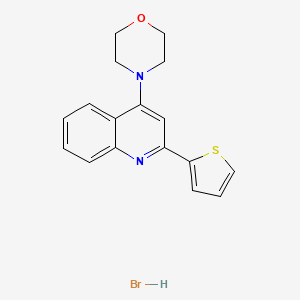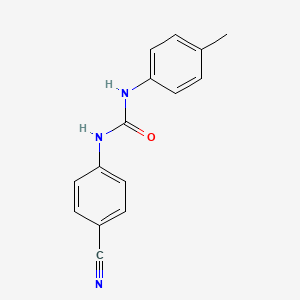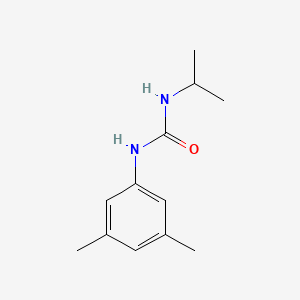
1-Isopropyl-3-(3,5-xylyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isopropyl-3-(3,5-xylyl)urea is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.29 g/mol It is a member of the urea derivatives family, characterized by the presence of an isopropyl group and a xylyl group attached to the urea moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-Isopropyl-3-(3,5-xylyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is both mild and efficient, allowing for the synthesis of N-substituted ureas with high chemical purity. The reaction typically involves the use of simple filtration or routine extraction procedures, avoiding the need for silica gel purification.
Industrial Production Methods: Industrial production of this compound may involve the reaction of isocyanates or carbamoyl chlorides with ammonia . This method, while effective, is not environmentally friendly due to the use of phosgene, a toxic reagent. Alternative methods that are more sustainable and environmentally friendly are being explored to reduce the environmental impact of industrial production.
化学反応の分析
Types of Reactions: 1-Isopropyl-3-(3,5-xylyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
1-Isopropyl-3-(3,5-xylyl)urea has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 1-Isopropyl-3-(3,5-xylyl)urea involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may influence various biochemical processes .
類似化合物との比較
- 1-Isopropyl-3-(2,5-xylyl)urea
- 1-Isopropyl-3-(3,4-xylyl)urea
- 1-Isopropyl-3-(2,6-xylyl)urea
- 1-Isopropyl-3-(2,3-xylyl)urea
Comparison: 1-Isopropyl-3-(3,5-xylyl)urea is unique due to the specific positioning of the isopropyl and xylyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different properties and applications, making it a valuable subject of study in various scientific fields.
特性
CAS番号 |
100076-49-1 |
|---|---|
分子式 |
C12H18N2O |
分子量 |
206.28 g/mol |
IUPAC名 |
1-(3,5-dimethylphenyl)-3-propan-2-ylurea |
InChI |
InChI=1S/C12H18N2O/c1-8(2)13-12(15)14-11-6-9(3)5-10(4)7-11/h5-8H,1-4H3,(H2,13,14,15) |
InChIキー |
CISRMVBYLJIVTC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)NC(=O)NC(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine](/img/structure/B15075919.png)
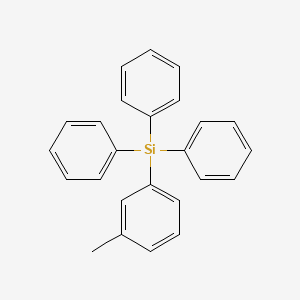

![N-[(1E)-2-(5,6-dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline](/img/structure/B15075929.png)
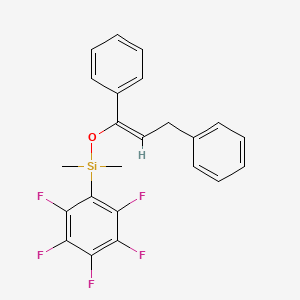
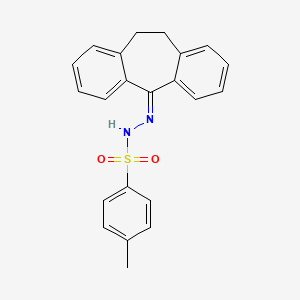
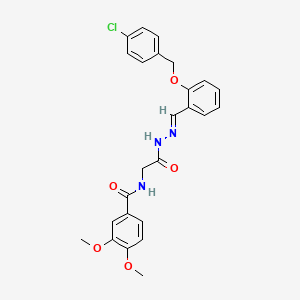

![2-(p-Tolyl)-2H-[1,2,4]triazino[5,6-b]indol-3(5H)-one](/img/structure/B15075976.png)
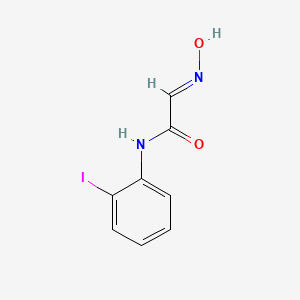

![4-[(4-chlorobenzyl)oxy]-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B15076005.png)
